2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
CAS No.: 1256628-15-5
Cat. No.: VC2661194
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256628-15-5 |
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Molecular Formula | C13H17NO2 |
Molecular Weight | 219.28 g/mol |
IUPAC Name | 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid |
Standard InChI | InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16) |
Standard InChI Key | XZQXSBCITTWAJB-UHFFFAOYSA-N |
SMILES | CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C |
Canonical SMILES | CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C |
Introduction
Chemical Structure and Properties
Structural Features
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid consists of a partially hydrogenated quinoline ring system where the pyridine portion is reduced to form a tetrahydropyridine ring. The compound features:
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A bicyclic structure with a benzene ring fused to a nitrogen-containing six-membered ring
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Three methyl groups positioned at C-2 (geminal dimethyl) and C-4
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A carboxylic acid functional group at position 8 of the quinoline ring system
This arrangement of functional groups contributes to the compound's chemical reactivity and biological interactions, with the nitrogen atom serving as a potential hydrogen bond acceptor and the carboxylic acid moiety functioning as both a hydrogen bond donor and acceptor.
Physical and Chemical Properties
The key physicochemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid are summarized in Table 1:
The compound contains both hydrophilic (carboxylic acid) and hydrophobic (methyl groups, aromatic ring) moieties, giving it an amphipathic character that influences its solubility profile and interactions with biological systems.
Spectroscopic Data
The structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has been confirmed through various spectroscopic techniques. According to available literature:
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¹H NMR spectroscopy reveals characteristic signals for the aromatic protons, methyl groups, and methylene protons of the tetrahydroquinoline ring system
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¹³C NMR spectroscopy confirms the carbon framework and functional groups present in the molecule
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure
Mass spectroscopic analysis has demonstrated that the heterocyclic fragment of this compound exhibits higher stability compared to its dihydroquinoline analogues, which is likely due to the fully saturated nitrogen-containing ring .
Synthesis Methods
Oxidation Reactions
A notable aspect of the synthesis is the selective oxidation of 8-R-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. This reaction proceeds with opening of the pyrrole-1,2-dione fragment without affecting the multiple bond of the dihydroquinoline cycle or causing polymerization . The selectivity of this oxidation represents an important synthetic advantage, allowing for the preservation of specific structural features while modifying others.
The oxidation process shares similarities with the oxidation of isatin, involving ring opening of the pyrrole-1,2-dione fragment followed by decarboxylation steps. This mechanistic parallel provides valuable insights for further synthetic modifications and optimizations.
Chemical Reactions
Reactivity Patterns
The reactivity of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is primarily governed by its functional groups:
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The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction
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The secondary amine (NH) in the tetrahydroquinoline ring can participate in N-alkylation, N-acylation, and other substitution reactions
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The aromatic ring can undergo electrophilic aromatic substitution reactions, though the substitution pattern is influenced by the existing substituents
These reactivity patterns make the compound versatile in chemical transformations, allowing for the generation of various derivatives with potentially enhanced or modified biological activities.
Functional Group Transformations
The carboxylic acid functional group serves as a versatile handle for further derivatization through various reactions including:
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Esterification to produce corresponding esters
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Amidation to form amide derivatives
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Reduction to the corresponding alcohol
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Decarboxylation under specific conditions
These transformations provide routes to develop a library of analogues with modified physicochemical properties and potentially altered biological activities.
Biological and Pharmacological Properties
Antioxidant Properties
The antioxidant potential of tetrahydroquinoline derivatives, including those structurally similar to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, has been documented:
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These compounds can reduce oxidative stress parameters in biological systems
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They potentially scavenge free radicals and reactive oxygen species
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The structural features contribute to stabilizing oxidative intermediates
The presence of the nitrogen-containing heterocycle and the carboxylic acid group may enhance the compound's ability to interact with biological targets involved in oxidative stress pathways.
Anti-inflammatory Activities
Research on related tetrahydroquinoline derivatives has revealed anti-inflammatory properties that might also be present in 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid:
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HTHQ reduced the expression of proinflammatory cytokines in experimental models
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It decreased myeloperoxidase activity, indicating reduced neutrophil infiltration
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The compound reduced the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key mediator in inflammatory responses
These anti-inflammatory effects, coupled with the antioxidant properties, suggest a multifaceted mechanism of action that could be valuable in treating conditions characterized by both inflammation and oxidative stress.
Applications
Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its analogues serve as important research tools in various scientific fields:
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As structural probes to study structure-activity relationships in biological systems
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For investigating the pharmacological properties of tetrahydroquinoline scaffolds
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As intermediates in the synthesis of more complex molecules with potential biological activities
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As model compounds for studying the interactions between carboxylic acid-containing heterocycles and biological targets
These research applications contribute to the broader understanding of quinoline chemistry and its relevance to drug discovery and development.
Therapeutic Area | Supporting Evidence | Potential Application |
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Neuroprotection | Reduction in oxidative stress markers and improved motor coordination in animal models | Parkinson's disease and other neurodegenerative conditions |
Anti-inflammation | Decreased expression of proinflammatory cytokines and NF-κB | Inflammatory disorders |
Antioxidant therapy | Reduction in lipid and protein oxidation products | Conditions with oxidative stress component |
Related Compounds and Derivatives
Structural Analogues
Several structural analogues of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have been reported, including:
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6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Contains an additional ethoxy group at position 6
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6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Features a fluorine substituent at position 6
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6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group at position 6 but lacks the carboxylic acid at position 8
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2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid: A partially unsaturated analogue with a double bond in the heterocyclic ring
These structural variations provide insights into how specific modifications affect the chemical and biological properties of the tetrahydroquinoline scaffold.
Structure-Activity Relationships
Analysis of the various derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid reveals important structure-activity relationships:
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The saturation level of the heterocyclic ring influences stability, with the tetrahydroquinoline fragment being less stable than the dihydroquinoline counterpart, as demonstrated by mass spectroscopy
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The presence of electron-donating groups (such as hydroxy or alkoxy) at position 6 may enhance antioxidant properties
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The carboxylic acid function at position 8 contributes to the compound's biological interactions and serves as a point for further derivatization
These structure-activity relationships provide valuable guidance for the rational design of new derivatives with potentially enhanced biological activities.
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